molecular formula C14H9F4NO2 B1479275 6-(4-Fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid CAS No. 2098111-54-5

6-(4-Fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid

Cat. No.: B1479275
CAS No.: 2098111-54-5
M. Wt: 299.22 g/mol
InChI Key: MSLCJNMVSZAYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid is a useful research compound. Its molecular formula is C14H9F4NO2 and its molecular weight is 299.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

6-(4-Fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinic acid receptors, which are involved in lipid metabolism and anti-inflammatory responses. The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to modulation of their activity. This compound can act as an inhibitor or activator, depending on the specific biochemical pathway it is involved in .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses and lipid metabolism. Additionally, this compound can alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to nicotinic acid receptors, leading to their activation or inhibition. This binding can result in downstream signaling events that modulate gene expression and enzyme activity. Additionally, this compound can inhibit or activate specific enzymes involved in metabolic pathways, thereby altering the flux of metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. The long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to sustained changes in gene expression and metabolic activity, which may have implications for its therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory and lipid-lowering properties. At higher doses, toxic or adverse effects can be observed. These effects include alterations in liver and kidney function, as well as potential neurotoxicity. It is important to determine the threshold doses that elicit therapeutic versus toxic effects to ensure safe and effective use .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in lipid metabolism and inflammatory responses. For instance, it can modulate the activity of enzymes involved in the synthesis and degradation of fatty acids. This modulation can lead to changes in metabolic flux and the levels of various metabolites, which can have significant physiological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins that direct its distribution to specific organelles .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect metabolic processes .

Properties

IUPAC Name

6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO2/c1-7-12(13(20)21)10(14(16,17)18)6-11(19-7)8-2-4-9(15)5-3-8/h2-6H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLCJNMVSZAYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)C2=CC=C(C=C2)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-Fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid
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6-(4-Fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid
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6-(4-Fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.